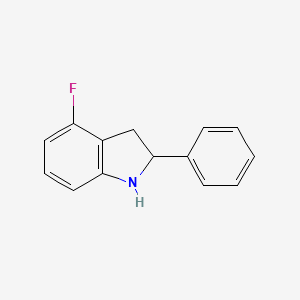
4-Fluoro-2-phenylindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-phenylindoline is an organic compound that belongs to the class of indolines, which are bicyclic compounds containing a benzene ring fused to a pyrrole ring The presence of a fluorine atom at the fourth position and a phenyl group at the second position of the indoline structure imparts unique chemical properties to this compound
Preparation Methods
The synthesis of 4-Fluoro-2-phenylindoline can be achieved through several methods. One common approach involves the intramolecular sp3 C-H amination using nitroarenes as aryl nitrene precursors. This method employs N,N’-bis(trimethylsilyl)-4,4’-bipyridinylidene as a reductant to generate aryl nitrene species in situ, facilitating the direct, metal-free synthesis of unprotected 2-arylindolines from the corresponding nitroarene compounds . Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation under mild and functional group tolerant conditions .
Chemical Reactions Analysis
4-Fluoro-2-phenylindoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the fluorine-substituted position, using nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, forming new carbon–carbon bonds with the help of palladium catalysts and organoboron reagents.
Scientific Research Applications
4-Fluoro-2-phenylindoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-phenylindoline involves its interaction with specific molecular targets and pathways. For instance, indole derivatives, including this compound, are known to bind with high affinity to multiple receptors, influencing various biological activities such as antiviral, anticancer, and anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
4-Fluoro-2-phenylindoline can be compared with other similar compounds, such as:
2-Phenylindole: This compound lacks the fluorine atom at the fourth position, which can significantly alter its chemical reactivity and biological activity.
4-Fluoro-2-phenylaniline: This compound has a similar structure but differs in the position of the fluorine atom and the presence of aniline instead of indoline.
Fluorinated Pyridines: These compounds share the fluorine substitution but have a different core structure, leading to distinct chemical and biological properties.
The unique combination of the fluorine atom and the phenyl group in this compound makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H12FN |
|---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
4-fluoro-2-phenyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H12FN/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-8,14,16H,9H2 |
InChI Key |
UUDVNPGPTRJMJH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C(=CC=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


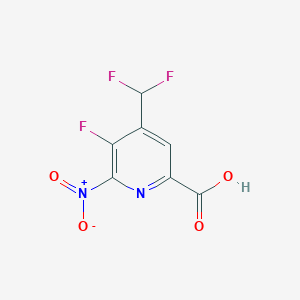
![(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid](/img/structure/B13139337.png)
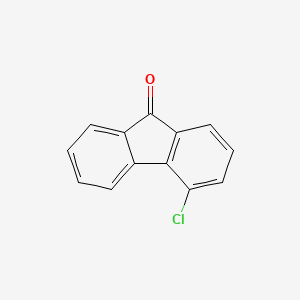
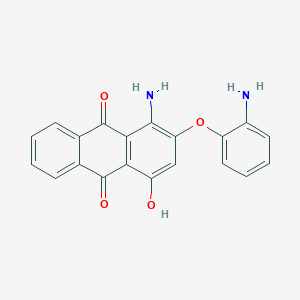
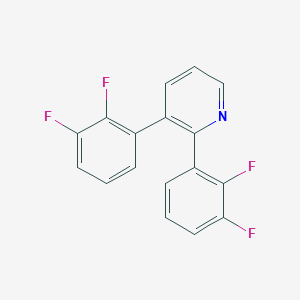
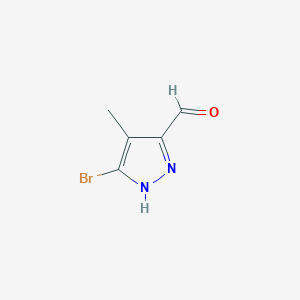
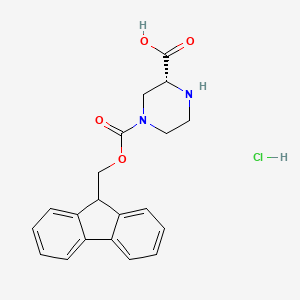
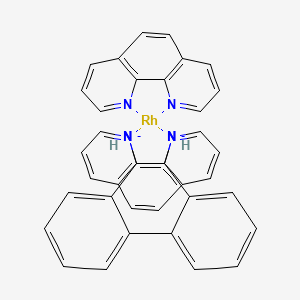
![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13139394.png)
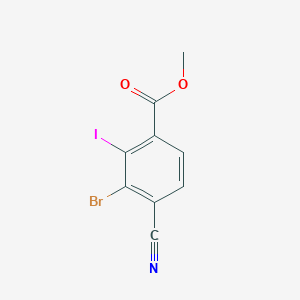
![2-methyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13139404.png)
![(2-Methyl-4-(trifluoromethyl)benzofuro[2,3-b]pyridin-8-yl)boronic acid](/img/structure/B13139411.png)
![6,15-dihexyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13139413.png)

